molecular formula C18H16BrN3O4 B11178742 2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11178742
M. Wt: 418.2 g/mol
InChI Key: HEYJMUHJOIBAPV-UHFFFAOYSA-N
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Description

2-bromo-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a methoxyphenyl group, and a pyrrolidinyl benzohydrazide moiety, making it a subject of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidinone intermediate with a methoxyphenyl halide in the presence of a base.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Benzohydrazide Moiety: The final step involves the reaction of the brominated intermediate with benzohydrazide under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group and the pyrrolidinone ring.

    Condensation Reactions: The benzohydrazide moiety can engage in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives of the methoxyphenyl group or the pyrrolidinone ring.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and methoxyphenyl group can participate in binding interactions, while the pyrrolidinone and benzohydrazide moieties may engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Similar structure but with a different position of the methoxy group.

    2-chloro-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Chlorine atom instead of bromine.

    2-bromo-N’-[1-(2-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Hydroxy group instead of methoxy.

Uniqueness

The uniqueness of 2-bromo-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the bromine atom allows for selective substitution reactions, while the methoxyphenyl group provides additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

2-bromo-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H16BrN3O4/c1-26-15-9-5-4-8-14(15)22-16(23)10-13(18(22)25)20-21-17(24)11-6-2-3-7-12(11)19/h2-9,13,20H,10H2,1H3,(H,21,24)

InChI Key

HEYJMUHJOIBAPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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